1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-6-methyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-6-4-5-7-14-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZGITHIRWDJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves:
- Construction of the imidazo[1,2-b]pyrazole scaffold.
- Selective functionalization at positions 1, 6, and 7.
- Introduction of the pyridin-2-yl substituent at position 7.
- Alkylation at position 1 (ethyl group) and methylation at position 6.
This strategic approach ensures regioselective substitution and high purity of the final compound.
Preparation of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is commonly synthesized by cyclization reactions involving pyrazole derivatives and suitable reagents under acidic or basic conditions.
- Starting from 1H-imidazo[1,2-b]pyrazole, the compound is prepared by heating a mixture of ethanol and sulfuric acid (20%) at 75 °C for 75 minutes.
- After cooling, the reaction mixture is neutralized with sodium bicarbonate to pH 9, and the solid product is isolated by filtration.
- The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and purified by silica gel column chromatography using an ethyl acetate/methanol solvent system to yield the imidazo[1,2-b]pyrazole core as a slightly red solid with a yield of approximately 60%.
Introduction of Protective Groups and Functionalization
For selective substitution, protective groups such as SEM (2-(trimethylsilyl)ethoxy)methyl) are introduced:
- The imidazo[1,2-b]pyrazole core is deprotonated with sodium hydride in DMF at 0 °C.
- SEM chloride is added to protect the nitrogen, and the reaction mixture is stirred at room temperature.
- After quenching with ammonium chloride solution, extraction and chromatography yield the SEM-protected intermediate with yields around 82%.
Subsequently, selective bromination at position 7 is achieved by:
- Treating the SEM-protected intermediate with N-bromosuccinimide (NBS) in acetonitrile at room temperature for 8 minutes.
- The reaction mixture is concentrated and purified by silica gel chromatography to afford the 7-bromo derivative in yields up to 98%.
Alkylation to Introduce Ethyl and Methyl Groups
Selective alkylation at nitrogen and carbon atoms is achieved by:
- Using sodium hydride as a base to deprotonate the nitrogen at position 1, followed by reaction with ethyl halides to introduce the ethyl group.
- Methylation at position 6 can be performed using methylating agents under controlled conditions to avoid polysubstitution.
- Reaction monitoring and purification by column chromatography ensure high regioselectivity and product purity.
Purification and Characterization
- Purification is typically done by silica gel column chromatography using solvent systems such as isohexane/ethyl acetate or ethyl acetate/methanol.
- Compounds are often protected from light and stored at low temperatures (e.g., -30 °C) to prevent decomposition.
- Characterization includes 1H-NMR, HRMS, and IR spectroscopy to confirm structure and purity.
Data Table Summarizing Key Preparation Steps and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole core synthesis | Ethanol, 20% H2SO4, 75 °C, 75 min | 1H-imidazo[1,2-b]pyrazole | 60 | Neutralization with NaHCO3, extraction |
| SEM protection | NaH, DMF, SEMCl, 0 °C to 25 °C | SEM-protected imidazo[1,2-b]pyrazole | 82 | Quenched with NH4Cl, chromatography |
| Bromination at position 7 | NBS, MeCN, 25 °C, 8 min | 7-Bromo-SEM-protected derivative | 98 | Light-sensitive, stored cold |
| Pyridin-2-yl introduction | Copper salt catalyst, pyrazole dicarboxylic acid, pyridine, one-step | 1-(2-pyridyl)-pyrazole derivatives | 53 | Metal ion scavenger used |
| Alkylation (ethyl, methyl groups) | NaH, ethyl halide, methylating agent, DMF | 1-ethyl-6-methyl substituted imidazo[1,2-b]pyrazole | Variable | Controlled conditions for selectivity |
Research Findings and Considerations
- The use of protective groups such as SEM is critical for regioselective functionalization and high yields.
- Bromination with NBS is rapid and efficient but requires protection from light to prevent decomposition.
- Copper-catalyzed coupling methods for pyridin-2-yl introduction offer a cost-effective and safer alternative to multi-step syntheses involving hazardous reagents like hydrazine.
- Alkylation steps require careful control of stoichiometry and temperature to avoid side reactions.
- Purification by column chromatography remains the standard for obtaining analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as an inhibitor of specific enzymes or receptors involved in various diseases. For example:
- Anticancer Activity : Research indicates that derivatives of imidazo-pyrazoles can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Properties : Studies have shown that compounds with imidazo-pyrazole structures can possess antimicrobial activity against various pathogens, making them candidates for new antibiotic therapies .
Biochemical Research
In biochemical studies, 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole serves as a valuable tool for:
- Signal Transduction Pathways : It is used to explore the mechanisms of signal transduction in cells, particularly those involving kinases and phosphatases .
- Drug Development : The compound acts as a lead structure for the synthesis of new drugs targeting specific biological pathways, particularly in cancer and infectious diseases .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a series of imidazo-pyrazole derivatives, including 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole, showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of imidazo-pyrazole derivatives revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism by which 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
The 1H-imidazo[1,2-b]pyrazole scaffold demonstrates distinct advantages over indole and other heterocycles in terms of solubility and lipophilicity. A key comparative study between pruvanserin (an indole-based 5-HT2A antagonist) and its 1H-imidazo[1,2-b]pyrazole isostere revealed:
| Property | Pruvanserin (Indole) | Imidazo-Pyrazole Isostere |
|---|---|---|
| logD | 3.2 | 2.5 |
| Aqueous Solubility | Low | High (6-fold improvement) |
| pKa | 6.4 (piperazine NH) | 7.3 (imidazo-pyrazole NH) |
Structural and Functional Comparisons
(a) Ethyl 6-Methylsulfanyl-2-Phenyl-1H-Imidazo[1,2-b]Pyrazole-7-Carboxylate
- Substituents : Methylsulfanyl (position 6), phenyl (position 2), ethyl ester (position 7).
- Crystal Structure : Dihedral angle of 16.9° between imidazo-pyrazole and phenyl rings, with π-π interactions (3.643 Å) stabilizing the lattice .
- Biological Relevance : Reported antimicrobial and antitumor activity, though less soluble than the pyridin-2-yl analogue due to higher logD .
(b) Push-Pull Dyes Derived from Imidazo-Pyrazoles
- Example: Compounds 14a–14e with malononitrile and benzoyl substituents.
- Optical Properties :
(c) 1-Ethyl-6-(Thiophen-2-yl)-1H-Imidazo[1,2-b]Pyrazole
- Substituents : Thiophene (position 6) enhances π-conjugation but increases logD (~2.8) compared to methyl/pyridinyl derivatives .
- Applications : Intermediate for optoelectronic materials .
Key Strategies
- Br/Mg-Exchange : Enables introduction of electrophiles (e.g., allyl, acyl groups) at position 7 .
- TMP-Base Metalation : Selective functionalization at positions 2 and 6 using Zn/Mg-LiCl complexes .
- Cross-Coupling : PEPPSI-iPr catalysts for aryl/heteroaryl couplings with electron-deficient halides .
Yield and Scope
| Reaction Type | Substituent Position | Yield Range |
|---|---|---|
| Negishi Coupling | 7 | 57–89% |
| Acylation | 2 | 61–81% |
| Allylation | 6 | 65–72% |
Biological Activity
1-Ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Synthesis
The compound features a fused imidazopyrazole structure, which is known for its biological relevance. The synthesis of 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions including cyclization and substitution methods to introduce the pyridine moiety effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-imidazo[1,2-b]pyrazole derivatives. For instance:
- Cell Line Studies : In vitro evaluations demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, indicating potent activity against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the compounds' ability to induce apoptosis in cancer cells. For example, specific derivatives enhanced caspase-3 activity significantly, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated through various assays:
- COX Inhibition : Studies indicated that certain derivatives exhibited strong inhibition of COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential use in treating inflammatory conditions .
- In Vivo Models : In animal models, compounds based on this scaffold demonstrated significant reduction in edema and inflammation markers, supporting their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole:
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-b]pyrazole derivatives is influenced by structural modifications:
- Substituents on the Pyridine Ring : Variations in substituents can enhance selectivity and potency against specific targets.
- Fused Ring Systems : The presence of fused ring systems significantly contributes to the bioactivity, enhancing interactions with biological targets such as kinases involved in cancer progression .
Q & A
Q. What are the common synthetic routes for 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole, and how can reaction efficiency be optimized?
Synthesis typically involves cyclization of precursors such as substituted pyrazoles and pyridines. A reported method includes refluxing 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol, followed by recrystallization to obtain crystalline products . Optimization strategies include:
- Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates.
- Temperature control : Prolonged heating (12–24 hours) at 80–100°C ensures complete cyclization.
- Catalyst use : Acidic or basic catalysts (e.g., p-TsOH) may accelerate ring closure.
- Purification : Recrystallization from ethanol or methanol improves yield and purity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : and NMR identify substituent positions (e.g., ethyl, methyl, pyridyl groups) and confirm regioselectivity .
- X-ray diffraction : Resolves crystal packing, hydrogen bonding (e.g., amino group interactions with adjacent molecules), and dihedral angles (e.g., ~111° for methylene bridges) .
- Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays or cytotoxicity via MTT/SRB assays against cancer cell lines (e.g., HeLa, MDA-MB-231) .
- Enzyme inhibition : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase-coupled assays) .
- Docking studies : Preliminary computational docking (AutoDock Vina) predicts binding affinity to target proteins .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PI3Kα or EGFR) to identify key binding residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridyl) with activity trends using descriptors like logP or polar surface area .
Q. What experimental strategies resolve contradictions in reported biological data?
Example: Discrepancies in cytotoxicity may arise from assay conditions or impurity profiles.
- Reproducibility checks : Validate results across multiple cell lines and independent labs.
- Purity verification : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
- Mechanistic studies : Probe off-target effects via transcriptomics or proteomics (e.g., RNA-seq to identify unintended pathways) .
Q. How can reaction failures in imidazo[1,2-b]pyrazole synthesis be systematically analyzed?
Case study: Failed cyclization (e.g., ’s unsuccessful pyrido[1,2-a]pyrimidin-2-one synthesis).
- Intermediate analysis : Monitor reaction progress via TLC or in-situ IR to detect stalled intermediates.
- Computational troubleshooting : Use reaction path sampling (e.g., NEB method) to identify energy barriers .
- Alternative routes : Employ microwave-assisted synthesis or flow chemistry to bypass thermal degradation .
Q. What interdisciplinary approaches improve process scalability for this compound?
- Reactor design : Continuous-flow systems enhance heat/mass transfer for exothermic cyclization steps .
- Separation technologies : Membrane filtration or centrifugal partitioning chromatography (CPC) isolate products from complex mixtures .
- Automation : Robotic platforms (e.g., Chemspeed) optimize reaction parameters (temperature, stoichiometry) via machine learning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
